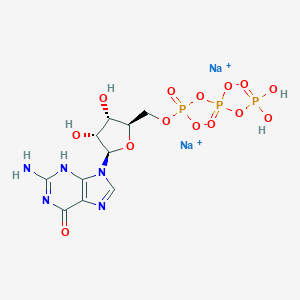![molecular formula C8H8N2O2 B022749 4-メトキシ-1H-ピロロ[2,3-c]ピリジン-7(6H)-オン CAS No. 917918-80-0](/img/structure/B22749.png)
4-メトキシ-1H-ピロロ[2,3-c]ピリジン-7(6H)-オン
説明
4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, also known as 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
がん治療法: FGFR阻害
4-メトキシ-1H-ピロロ[2,3-c]ピリジン-7(6H)-オン: 誘導体は、様々なタイプのがんにおいて重要な役割を果たす線維芽細胞成長因子受容体(FGFR)の強力な阻害剤として同定されている . FGFRシグナル伝達経路の異常な活性化は、乳がん、肺がん、前立腺がん、膀胱がん、肝臓がんを含むいくつかの癌の進行と発達に関与している . 化合物4hは、誘導体であり、FGFR1〜4に対して有意な阻害活性を示し、癌細胞の増殖、遊走、浸潤を阻害する可能性を示した .
創薬: アザインドール骨格
7-ヒドロキシ-4-メトキシ-6-アザインドールが属するアザインドール骨格は、多くの生物活性天然物や合成誘導体に広く見られる . この骨格は、その生化学的および生物物理的特性により、様々な疾患に対する治療薬を数多く生み出してきた。 アザインドールコアは創薬における重要な焦点であり、その多様化のための新しい合成戦略が開発されている .
合成方法論: 優れた技術
最近の合成化学の進歩により、7-アザインドールコアの官能基化のための洗練された技術が開発された . これらの方法は、様々な治療分野を標的とするファーマコフォアを作成するために不可欠である。 これらの合成戦略の開発は、特に金属触媒クロスカップリング反応やC-H結合官能基化反応の文脈において、活発な研究分野である .
キナーゼ阻害剤設計
アザインドール骨格は、キナーゼ阻害剤の設計において重要である。 キナーゼは、シグナル伝達経路において重要な役割を果たす酵素であり、その調節不全は、がんを含む多くの疾患に関連付けられている . 7-アザインドールコアは、キナーゼ活性を調節できる阻害剤の設計に使用されており、新しい治療法への道を開いている .
生物学的評価: 強力な活性
1H-ピロロ[2,3-b]ピリジン誘導体の生物学的評価は、7-ヒドロキシ-4-メトキシ-6-アザインドールを含み、重要な生物学的標的に対して強力な活性を示した<a aria-label="1: 7-ヒドロキシ-4-メトキシ-6-アザインドール" data-citationid="00f74adf-2a0b-c4b9-c28c-3f0baa7a672
作用機序
Target of Action
The primary targets of 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, also known as 7-HYDROXY-4-METHOXY-6-AZAINDOLE, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its targets, FGFRs, by inhibiting their activity . It exhibits potent inhibitory activity against FGFR1, 2, and 3 . The compound’s interaction with its targets results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is noted that the compound has a low molecular weight, which would be beneficial to its subsequent optimization .
Result of Action
In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . In addition, it significantly inhibits the migration and invasion of 4T1 cells .
生化学分析
Biochemical Properties
The biochemical properties of 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one are largely related to its interactions with various biomolecules. It has been reported that this compound exhibits potent activities against FGFR1, 2, and 3 . This suggests that it interacts with these enzymes, potentially influencing their function .
Cellular Effects
In terms of cellular effects, 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells . These effects suggest that this compound influences cell function and could impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one involves its interaction with FGFR1, 2, and 3 . Upon binding to these receptors, it likely influences downstream signaling pathways, potentially leading to changes in gene expression .
Metabolic Pathways
特性
IUPAC Name |
4-methoxy-1,6-dihydropyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-6-4-10-8(11)7-5(6)2-3-9-7/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKAJMZNTBJUNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=O)C2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580922 | |
| Record name | 4-Methoxy-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917918-80-0 | |
| Record name | 4-Methoxy-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



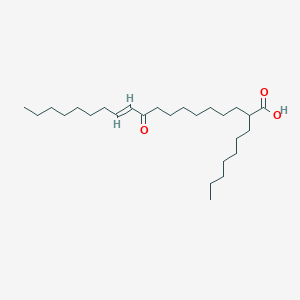

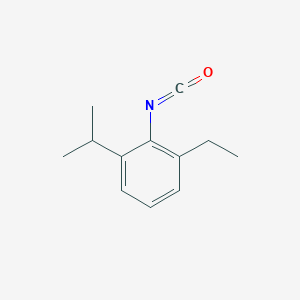

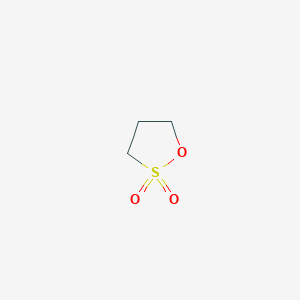


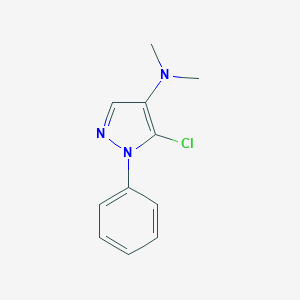


![Ethyl 3-[[4-(dimethylaminodiazenyl)benzoyl]amino]propanoate](/img/structure/B22698.png)
![disodium;(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B22701.png)
